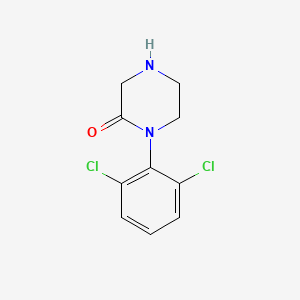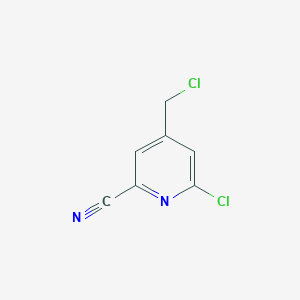
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with chlorine and a chloromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 2-chloropyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4-position. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of pyridine derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-(aminomethyl)-6-chloropyridine or 4-(thiocyanatomethyl)-6-chloropyridine.
Oxidation: Formation of 6-chloro-4-(chloromethyl)pyridine N-oxide.
Reduction: Formation of 6-chloro-4-(methyl)pyridine.
Scientific Research Applications
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to interfere with enzyme activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Similar in structure but with a trichloromethyl group instead of a chloromethyl group.
6-Chloropyridine-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
Uniqueness
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct reactivity patterns and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Properties
Molecular Formula |
C7H4Cl2N2 |
|---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
6-chloro-4-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-3-5-1-6(4-10)11-7(9)2-5/h1-2H,3H2 |
InChI Key |
SKKLFDTXGJIJBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


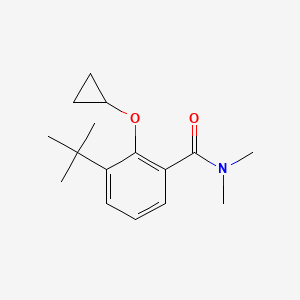
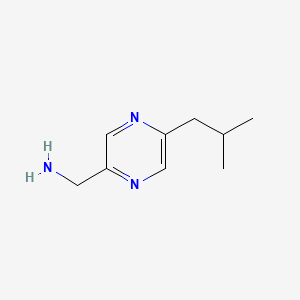
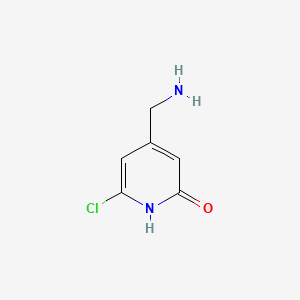
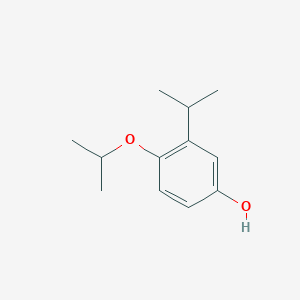
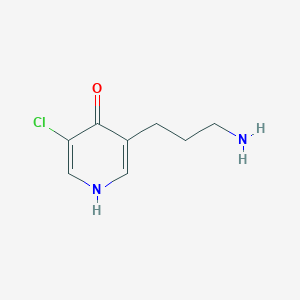
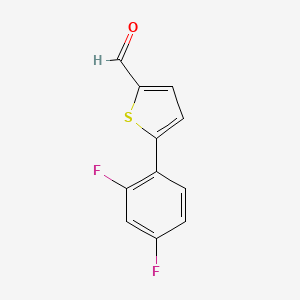
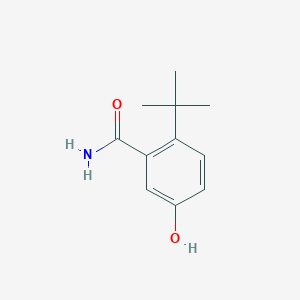

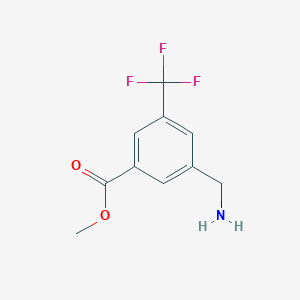


![2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14846905.png)
![[4-benzyl-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid](/img/structure/B14846929.png)
